2-Methyl-1,3-thiazole-4-carbonyl chloride

Overview

Description

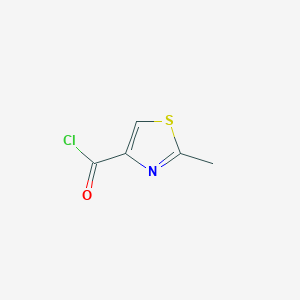

2-Methyl-1,3-thiazole-4-carbonyl chloride (CAS RN: 55842-53-0) is an organic compound with the molecular formula C₅H₄ClNOS and a molecular weight of 161.61 g/mol . It is a derivative of the thiazole heterocycle, featuring a methyl group at the 2-position and a reactive carbonyl chloride group at the 4-position. This compound is commonly used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its electrophilic carbonyl chloride moiety, which facilitates acylations and nucleophilic substitutions .

Key identifiers include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-thiazole-4-carbonyl chloride typically involves the reaction of 2-methyl-1,3-thiazole with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

2-Methyl-1,3-thiazole+Thionyl chloride→2-Methyl-1,3-thiazole-4-carbonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-thiazole-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-Methyl-1,3-thiazole-4-carboxylic acid.

Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: Anhydrous solvents like dichloromethane or chloroform

Catalysts: Lewis acids such as aluminum chloride

Major Products Formed

Amides: Formed by reaction with amines

Esters: Formed by reaction with alcohols

Thioesters: Formed by reaction with thiols

Scientific Research Applications

Chemistry

2-Methyl-1,3-thiazole-4-carbonyl chloride serves as a crucial building block in the synthesis of more complex thiazole derivatives. Its reactivity allows it to participate in various chemical reactions:

- Substitution Reactions: It can react with nucleophiles such as amines to form amides, alcohols to produce esters, and thiols to yield thioesters.

- Hydrolysis: In the presence of water, it hydrolyzes to form 2-Methyl-1,3-thiazole-4-carboxylic acid.

- Condensation Reactions: It can condense with other carbonyl compounds to create intricate heterocyclic structures .

Biology

The compound is employed in synthesizing biologically active molecules, including enzyme inhibitors and receptor modulators. Notably, derivatives of thiazoles have shown interactions with biological targets such as DNA and topoisomerase II, leading to significant cellular effects:

- Mechanism of Action: Thiazole derivatives can induce DNA double-strand breaks and cell cycle arrest, contributing to their potential as therapeutic agents.

Medicine

Research has indicated the potential use of this compound in developing new pharmaceuticals. Its derivatives are being investigated for their antibacterial and antifungal properties:

- Case Study: A derivative synthesized from this compound demonstrated effectiveness against drug-resistant cancer cell lines by reversing resistance to common chemotherapeutics like paclitaxel and doxorubicin .

Industry

In industrial applications, this compound is utilized for producing agrochemicals and specialty chemicals. Its ability to act as a reactive intermediate makes it valuable in synthesizing various agricultural products .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-thiazole-4-carbonyl chloride is primarily based on its ability to act as an acylating agent. It reacts with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This property makes it useful in the modification of enzymes and receptors, thereby altering their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-Methyl-1,3-thiazole-4-carboxylic Acid (CAS RN: 35272-15-2)

- Molecular Formula: C₅H₅NO₂S

- Molecular Weight : 143.16 g/mol

- Melting Point : 148–149°C .

- Key Differences :

2-Methyl-1,3-thiazole-4-carboximidamide Hydrochloride (CAS RN: 18876-82-9)

- Molecular Formula : C₅H₇N₃S·HCl

- Molecular Weight : 177.65 g/mol

- Melting Point : 185°C .

- Key Differences :

1,3-Thiazole-4-carbonitrile (C₄H₂N₂S)

- Molecular Formula : C₄H₂N₂S

- Molecular Weight : 110.14 g/mol

- Key Differences :

Hydrochloride Derivatives

2-Methyl-1,3-thiazole-4-carbonyl Chloride Hydrochloride (CAS RN: 917483-72-8)

- Molecular Formula: C₅H₅Cl₂NOS

- Molecular Weight: 198.07 g/mol (calculated from C₅H₄ClNOS + HCl)

- Key Differences :

2-Methyl-1,3-thiazole-4-carboxylic Acid Hydrochloride (CAS RN: 1311043-74-9)

- Molecular Formula: C₅H₆ClNO₂S

- Molecular Weight : 179.62 g/mol

- Hydrogen Bonding: Two hydrogen bond donors (vs. one in the carbonyl chloride), increasing interactions in biological systems .

- Applications : Pharmaceutical intermediate for prodrug development .

Comparative Data Table

Biological Activity

2-Methyl-1,3-thiazole-4-carbonyl chloride is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects. The findings are supported by various studies and case analyses.

Chemical Structure and Properties

This compound is characterized by its thiazole ring, which contributes to its biological activity. The compound's structure allows it to interact with various biological targets, influencing multiple pathways.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. faecalis | 40-50 µg/mL | |

| P. aeruginosa | 40-50 µg/mL | |

| S. typhi | 40-50 µg/mL | |

| K. pneumoniae | 40-50 µg/mL |

The compound demonstrated efficacy comparable to standard antibiotics such as ceftriaxone, with inhibition zones ranging from 19 mm to 30 mm against the tested organisms.

2. Anticancer Activity

In cancer research, this compound has shown potential as an anticancer agent. A study highlighted its ability to inhibit tubulin polymerization in cancer cell lines, leading to cell cycle arrest:

The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics and thus impairing cancer cell proliferation.

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α:

These findings suggest that this compound may be beneficial in treating inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophiles, acting as an acylating agent. This reactivity enables it to target specific proteins and enzymes involved in various biochemical pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiazole derivatives included this compound. The results indicated that the compound had a significant effect on the growth of gram-positive and gram-negative bacteria, demonstrating its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies involving several human cancer cell lines revealed that treatment with this compound led to reduced cell viability and induced apoptosis in a dose-dependent manner. This suggests its potential role in cancer therapy targeting microtubule dynamics.

Properties

IUPAC Name |

2-methyl-1,3-thiazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS/c1-3-7-4(2-9-3)5(6)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHORPZFSYQUYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611173 | |

| Record name | 2-Methyl-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55842-53-0 | |

| Record name | 2-Methyl-1,3-thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-thiazole-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.